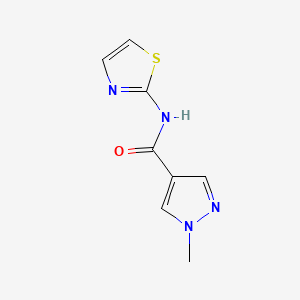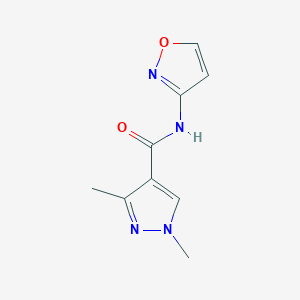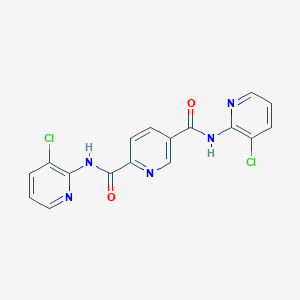
1-methyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MPTC is a pyrazole derivative that exhibits a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-fibrotic effects.
Métodos De Preparación
The synthesis of 1-methyl-N~4~-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide involves several steps. One common method starts with the reaction of 1-(1H-benzimidazol-2-yl)-2-bromoethanone with 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine . The reaction conditions typically involve the use of solvents such as ethanol and the presence of catalysts like triethylamine . Industrial production methods may involve scaling up these reactions and optimizing conditions for higher yields and purity.
Análisis De Reacciones Químicas
1-methyl-N~4~-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols, leading to the formation of new derivatives.
Aplicaciones Científicas De Investigación
1-methyl-N~4~-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide has a broad range of scientific research applications:
Analgesic and Anti-inflammatory Activity: It inhibits the production of inflammatory cytokines and mediators, making it a potential candidate for new pain relief drugs.
Antimicrobial and Antifungal Activity: It disrupts the cell wall synthesis of bacteria and fungi, which is crucial in combating antibiotic-resistant strains.
Antiviral Activity: It interferes with the replication process of viruses, offering potential defense against viral infections.
Antitumor and Cytotoxic Activity: It inhibits the growth of tumor cells without affecting healthy cells, making it a promising candidate for cancer treatment.
Neuroprotective Activity: It protects nerve cells from damage, which is beneficial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Mecanismo De Acción
The mechanism of action of 1-methyl-N~4~-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide involves its interaction with various molecular targets and pathways. It inhibits the activity of certain enzymes and receptors involved in inflammation, tumor growth, and microbial replication . The compound’s ability to enhance neurotransmitter synthesis contributes to its neuroprotective effects .
Comparación Con Compuestos Similares
1-methyl-N~4~-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:
1,3,4-thiadiazole derivatives: These compounds also exhibit antimicrobial, anticancer, and anti-inflammatory activities.
Thiazole derivatives: Known for their antimicrobial, antifungal, and antiviral properties.
1,2,4-triazolopyrimidines: These compounds have significant pharmacological activities, including antitumor, antimalarial, and anti-inflammatory properties.
Propiedades
Fórmula molecular |
C8H8N4OS |
|---|---|
Peso molecular |
208.24 g/mol |
Nombre IUPAC |
1-methyl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C8H8N4OS/c1-12-5-6(4-10-12)7(13)11-8-9-2-3-14-8/h2-5H,1H3,(H,9,11,13) |
Clave InChI |
ISBHMLPNXZDYRB-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)C(=O)NC2=NC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(dimethylamino)propyl]-5-[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10900086.png)
![methyl 2-[({[5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B10900106.png)
![4-[5-[(2,3-dimethylphenoxy)methyl]furan-2-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10900117.png)
![N-cyclopropyl-2-[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10900119.png)
![2-[(5-{[(4-chloro-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-cyclohexylideneacetohydrazide](/img/structure/B10900120.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-[4-(piperidin-1-ylcarbonyl)phenyl]furan-2-carboxamide](/img/structure/B10900128.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-(dimethylamino)benzohydrazide](/img/structure/B10900135.png)

![4-chloro-N-{3-[N-(3-chlorobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B10900144.png)
![2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(4-hydroxybenzylidene)propanohydrazide](/img/structure/B10900145.png)
![2-{[5-{[(4-iodophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B10900146.png)

![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3,3-dimethylbutan-2-yl)propanamide](/img/structure/B10900152.png)
![N'-[(1E)-1-(4-cyclohexylphenyl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B10900161.png)
